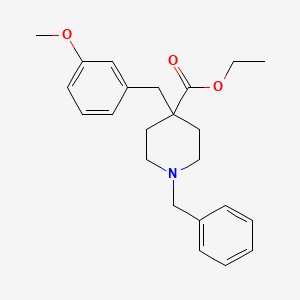![molecular formula C24H35N3O2 B3794157 1-cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B3794157.png)
1-cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide
Descripción general
Descripción
1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
The synthesis of 1-cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopentyl group: This step typically involves a substitution reaction where a cyclopentyl halide reacts with the piperidine derivative.
Attachment of the pyrrolidin-1-ylmethyl group: This step involves a nucleophilic substitution reaction where the pyrrolidin-1-ylmethyl group is introduced.
Final modifications:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, depending on the reagents used. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules, which can be used in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide can be compared with similar compounds, such as:
1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(morpholin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide: This compound has a similar structure but with a morpholine group instead of a pyrrolidine group.
1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide: This compound has a piperidine group instead of a pyrrolidine group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological and chemical properties.
Propiedades
IUPAC Name |
1-cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-25(16-19-8-2-3-9-20(19)17-26-14-6-7-15-26)24(29)21-12-13-23(28)27(18-21)22-10-4-5-11-22/h2-3,8-9,21-22H,4-7,10-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHOYQKQNWJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1CN2CCCC2)C(=O)C3CCC(=O)N(C3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3794081.png)

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1-phenylcyclohexanecarboxamide](/img/structure/B3794089.png)
![N-({1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B3794097.png)
![5-methyl-3-[(E)-2-phenylvinyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B3794103.png)
![5-[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B3794112.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-indole-3-carboxamide](/img/structure/B3794123.png)
![N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3794129.png)
![(3R)-1-({1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B3794135.png)
![2-methyl-1-{3-[3-(3-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B3794141.png)
![1-benzyl-4-({4-[(4-methyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)piperazine](/img/structure/B3794149.png)
![[1-[(3-Benzyl-2-ethylsulfonylimidazol-4-yl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B3794162.png)
![4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B3794168.png)
![2-benzyl-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B3794180.png)
